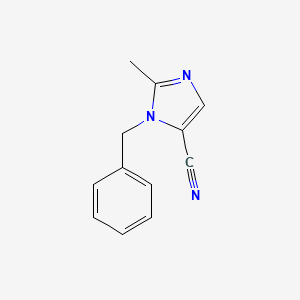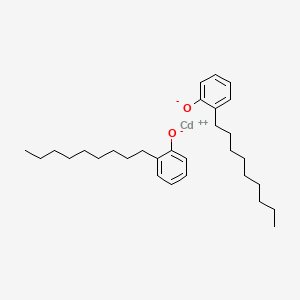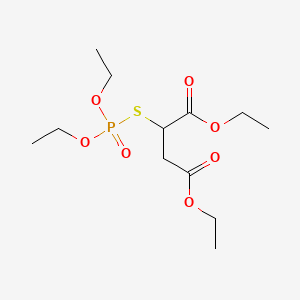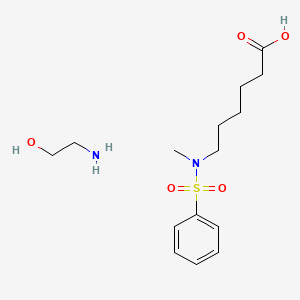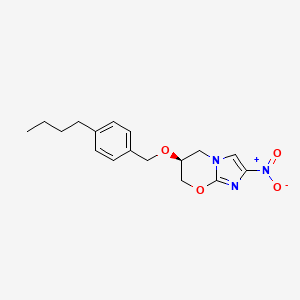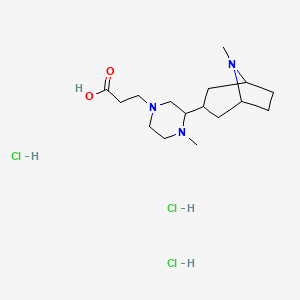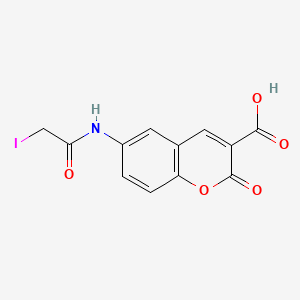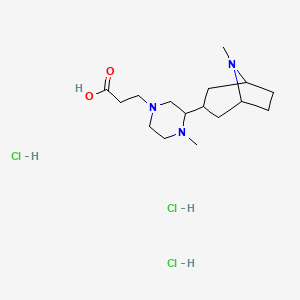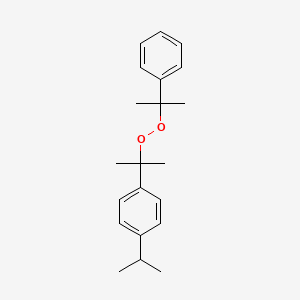
9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol: is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by the presence of a fluorine atom and two hydroxyl groups attached to a dihydrobenzo(k)fluoranthene skeleton
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol typically involves multi-step organic reactions. One common approach is the fluorination of a suitable precursor, followed by dihydroxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.
科学研究应用
Chemistry: In chemistry, 9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for investigating molecular recognition and binding processes.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its use as a lead compound for drug development, particularly in targeting specific molecular pathways.
Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.
作用机制
The mechanism of action of 9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol involves its interaction with specific molecular targets. The fluorine atom and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling cascades.
相似化合物的比较
9-Fluoro-2,3-dihydrobenzo(k)fluoranthene: Lacks the hydroxyl groups, resulting in different chemical properties.
2,3-Dihydrobenzo(k)fluoranthene-2,3-diol: Lacks the fluorine atom, affecting its reactivity and interactions.
9-Fluoro-2,3-dihydrobenzo(a)fluoranthene-2,3-diol: Similar structure but with a different ring system, leading to variations in its chemical behavior.
Uniqueness: The presence of both a fluorine atom and hydroxyl groups in 9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol makes it unique among similar compounds
属性
CAS 编号 |
116208-70-9 |
|---|---|
分子式 |
C20H13FO2 |
分子量 |
304.3 g/mol |
IUPAC 名称 |
9-fluoro-2,3-dihydrobenzo[k]fluoranthene-2,3-diol |
InChI |
InChI=1S/C20H13FO2/c21-12-5-4-10-7-16-15(8-11(10)6-12)13-2-1-3-14-19(13)17(16)9-18(22)20(14)23/h1-9,18,20,22-23H |
InChI 键 |
AYIYCBCMCMSDDU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C(C(C=C3C4=C2C=C5C=C(C=CC5=C4)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12791610.png)


